3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a fluorinated heterocyclic compound with the molecular formula C8H4F3IN2. It is known for its unique chemical structure, which includes an iodine atom and a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Agents like sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
- 5-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 5-Trifluoromethyl-1H-pyrazolo[3,4-c]pyridine
Uniqueness
3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-3-4(2-12-5)13-14-6(3)11/h1-2H,(H,13,14) |
InChI Key |
XOMRWUJGAVLMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)C(F)(F)F |
Origin of Product |
United States |
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